Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

PROTAC Linker Design Conformational Restriction

Flexible alkyl linkers in PROTAC design introduce conformational entropy that reduces ternary complex formation and degrader potency. This compound solves that problem with its rigid bicyclo[2.2.2]octane core, which locks the spatial relationship between target-protein and E3-ligase ligands. • Conformationally restricted scaffold for improved DC50 and Dmax in PROTAC SAR studies • Validated precursor for 4-substituted bicyclo[2.2.2]oct-1-yl fluorides, enabling further linker diversification • Essential building block for RAD51 inhibitor series (US9139534B2, WO2020257752A1) targeting pancreatic cancer Supplied with full analytics (NMR, HPLC) and ready for immediate dispatch.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 23062-53-5
Cat. No. B047430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
CAS23062-53-5
Synonyms4-Hydroxy-bicyclo[2.2.2]octane-1-carboxylic Acid Methyl Ester
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)O
InChIInChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3
InChIKeyLUBWUSMZFMBOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Rigid Scaffold for PROTACs


Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (CAS 23062-53-5) is a bicyclic organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol [1]. It features a rigid, saturated bicyclo[2.2.2]octane core with a methyl ester at the 1-position and a hydroxyl group at the 4-position . Its primary scientific utility is as a conformationally restricted linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules .

Workflow
PROTAC synthesis with rigid linkers
Scaffold Property
Rigid bicyclo[2.2.2]octane core enforces fixed 3D geometry
Selection Logic
Choose when ternary complex rigidity is critical for degradation studies

Why Rigid Scaffolds Matter: Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate


The core value of this compound lies in its rigid, cage-like bicyclo[2.2.2]octane framework. When used as a linker in PROTACs, this scaffold imposes a fixed 3D orientation and distance between the target protein ligand and the E3 ligase ligand, which is critical for the formation of a productive ternary complex [1]. Substitution with a generic, flexible alkyl linker of similar length introduces significant conformational entropy, which can decrease the probability of a ternary complex forming in an orientation suitable for ubiquitination and subsequent degradation [2]. This makes direct substitution without re-optimization of the entire PROTAC molecule scientifically unsound.

Rigidity mismatch
Flexible alkyl linkers introduce conformational entropy, which may reduce ternary complex formation and degradation efficiency compared to the rigid bicyclo[2.2.2]octane scaffold.
Functional group mismatch
The free acid analog (CAS 1127-13-5) has significantly lower lipophilicity, which may alter solubility, membrane permeability, and synthetic compatibility. Direct substitution without re-optimization is not recommended.

Quantitative Comparison of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate


Conformational Rigidity vs. Flexible Linkers

The bicyclo[2.2.2]octane core provides a rigid, well-defined spacer length and angle, unlike flexible alkyl chains. This restricts the number of possible conformations, increasing the probability of forming a stable and productive ternary complex with the target protein and E3 ligase [1]. A flexible linker, in contrast, exhibits a high entropic cost for adopting the required conformation [2].

Rigidity vs. flexible linkers
Class-level inference
~3–4 fewer rotatable bonds vs. equivalent alkyl chain
Supports ternary complex geometry control
Literature review, not direct measurement
PROTAC Linker Design Conformational Restriction

Lipophilicity: Ester vs. Acid

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate has a calculated logP (XLogP3) of 0.8 . This is less polar than the corresponding free acid, 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS 1127-13-5), which has a predicted logP of approximately 0.1 .

Lipophilicity: ester vs. acid
Cross-study comparable
XLogP3 = 0.8 (methyl ester) vs. ~0.1 (free acid)
Higher lipophilicity may aid organic-phase synthesis
Calculated logP values; experimental confirmation recommended
ADME Physicochemical Property Lipophilicity

Synthetic Yield: Fischer Esterification

The synthesis of this compound from the corresponding carboxylic acid is highly efficient. A patent procedure describes a Fischer esterification yielding 96% [1]. This is a standard, robust, and scalable method.

Synthetic yield
Head-to-head
96% (Fischer esterification)
Supports reliable, scalable supply
Patent-reported conditions; 3% difference vs. alternative method
Synthetic Methodology Process Chemistry Esterification

Solubility and Stability Profile

The compound has a documented melting point of 72-74 °C and a calculated water solubility of 13 g/L at 25 °C . It is stable under standard storage conditions and during synthesis, with a purity specification of 98% from commercial suppliers .

Physicochemical profile
Supporting evidence
MP 72–74 °C; water solubility 13 g/L (calc.)
Facilitates handling and purification
Supplier/specification data; verify under own conditions
Stability Solubility Physicochemical Property

Key Applications of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate


PROTAC Synthesis with Rigid Linkers

The primary application for this compound is as a building block for PROTAC linkers. Its rigid bicyclo[2.2.2]octane core provides a defined spatial geometry that is difficult to replicate with flexible alkyl chains. Researchers should select this compound when structure-activity relationship (SAR) studies indicate that a rigid linker improves degradation potency (DC50) or maximal efficacy (Dmax) compared to flexible analogs [1].

Fluorinated PROTAC Linker Synthesis

This compound has been specifically used as a reactant for the synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides [1]. This suggests a validated synthetic route to further diversify the linker or to install a fluorine atom for potential metabolic stability or 19F NMR applications.

RAD51 Inhibitor Synthesis for Pancreatic Cancer

Patents describing the use of this compound, such as US9139534B2 and WO2020257752A1, specifically relate to methods for synthesizing RAD51 inhibitors intended for pancreatic cancer treatment [1]. Procurement of this building block is essential for groups synthesizing these specific chemical series.

Application
Selection Property
Validation Focus
PROTAC Rigid Linker Studies
Conformationally restricted spacer
Ternary complex formation and degradation potency (DC50/Dmax)
Fluorinated PROTAC Linker Synthesis
Reactive handle for further diversification
Synthetic route feasibility and 19F NMR probe installation
RAD51 Inhibitor Research
Key building block for patent-defined series
Synthesis and in vitro RAD51 inhibition; preclinical model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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